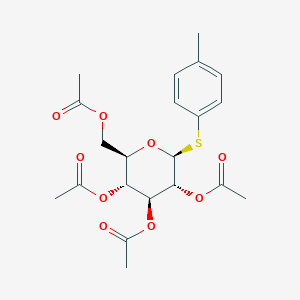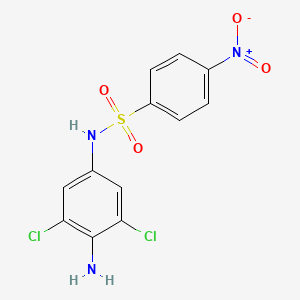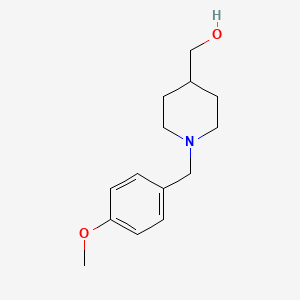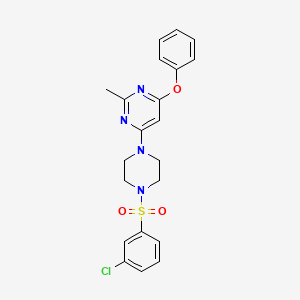
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a compound with the molecular formula C21H17ClN2O . It has a molecular weight of 348.8 g/mol . The IUPAC name for this compound is 2-chloro-N-(9-ethylcarbazol-3-yl)benzamide .
Synthesis Analysis
The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves the reaction of 3-amino-9-ethyl-9H-carbazole with chloroacetyl chloride . The reaction of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide with appropriate mercapto-heterocyclics results in the formation of the title compounds .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide can be represented by the InChI string: InChI=1S/C21H17ClN2O/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)23-21(25)16-8-3-5-9-18(16)22/h3-13H,2H2,1H3,(H,23,25) . The compound has a complexity of 485 .Chemical Reactions Analysis
The reaction of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide with appropriate mercapto-heterocyclics resulted in the formation of the title compounds . The chemical structures of the compounds were elucidated by IR, 1H-NMR, FABMS spectral data and elemental analysis .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 34 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 348.1029409 g/mol .Applications De Recherche Scientifique
Photopolymerization
Carbazole-based compounds, including those similar to the one , have been used in photopolymerization . Their optical properties make them suitable for this application. They show efficient photoinduced electron-transfer properties, which are crucial for photopolymerization .
Dye Photosensitization
These compounds can be used as dyes/photosensitizers . They are ideal for this purpose due to their extended-conjugated chromophores decorated with electron donating and accepting groups .
Antimicrobial Agents
Carbazole derivatives have been used extensively in the medical field as antimicrobial agents . They have shown promising results in combating various microbial infections .
Antitumor Agents
These compounds have also been used as antitumor agents . Their unique properties make them effective in inhibiting the growth of tumor cells .
Anti-inflammatory Agents
Carbazole derivatives have anti-inflammatory properties . They can be used to reduce inflammation in various medical conditions .
Antioxidant Agents
These compounds have been used as antioxidants . They help in neutralizing harmful free radicals in the body .
Psychotropic Agents
Carbazole derivatives have been used as psychotropic agents . They affect mental activity, behavior, or perception and can be used in treating mental disorders .
Organic Light Emitting Diodes (OLEDs)
Carbazole-based compounds can be used in the fabrication of OLEDs . Their unique properties make them suitable for this application .
Orientations Futures
The compound and its derivatives have shown notable antimicrobial activity . Some of the compounds were particularly active on E. coli, while others on C. albicans . The most significant result is represented by their exceptional anti-biofilm activity, particularly against the P. aeruginosa biofilm . The cytotoxicity assay revealed that at concentrations lower than 100 μg/mL, the tested compounds do not induce cytotoxicity and do not alter the mammalian cell cycle . These findings suggest potential future directions for the development of new antimicrobial agents based on this compound.
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is related to its role as a charge transporting material . It exhibits high charge carrier mobility and photochemical stability , which suggests that it interacts with charge carriers in the system where it is applied.
Mode of Action
The compound interacts with its targets by donating electrons, thanks to the electron-donating carbazole pendant group . This interaction leads to changes in the charge transport properties of the system, enhancing the mobility of charge carriers .
Pharmacokinetics
Its high charge carrier mobility and photochemical stability suggest that it may have good bioavailability in the systems where it is applied .
Result of Action
The primary result of the action of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is the enhancement of charge transport properties in the system where it is applied . This can lead to improved performance in applications such as organic electronics .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide can be influenced by various environmental factors. For instance, its photochemical stability suggests that it may be particularly effective in environments with exposure to light . .
Propriétés
IUPAC Name |
2-chloro-N-(9-ethylcarbazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-2-19-14-6-4-3-5-12(14)13-9-11(7-8-15(13)19)18-16(20)10-17/h3-9H,2,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPBNOXHXIDWDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCl)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

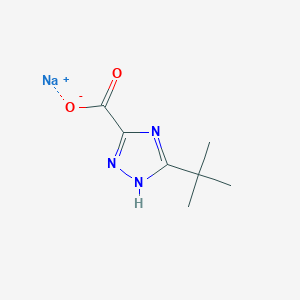


![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)

![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)
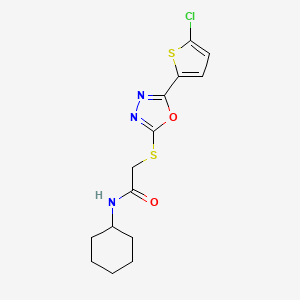
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)

![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
